N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazine ring, an imidazole ring, and a benzofuran ring. These structures are common in many bioactive molecules and pharmaceuticals .
Molecular Structure Analysis
The compound’s structure includes a pyrazine ring (a six-membered ring with two nitrogen atoms), an imidazole ring (a five-membered ring with two nitrogen atoms), and a benzofuran ring (a fused ring system consisting of a benzene ring and a furan ring). The exact 3D conformation would depend on the specific spatial arrangement of these rings and the attached functional groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the nitrogen-containing rings and the sulfonamide group. For instance, the pyrazine and imidazole rings might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might increase its polarity, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Antibacterial Evaluation
Research has been conducted on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. In one study, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with a variety of active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. These newly synthesized compounds were evaluated for their antibacterial activity, with eight compounds found to have high activities (Azab, Youssef, & El‐Bordany, 2013).
Cyclooxygenase-2 (COX-2) Inhibition
Another area of research focused on the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. This extensive structure-activity relationship (SAR) work within the series identified a number of potent and selective COX-2 inhibitors, leading to the development of celecoxib, a drug currently used for the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Inhibition of Carbonic Anhydrase Isozymes
Research on sulfonamides has also explored their role as inhibitors of carbonic anhydrase (CA) isozymes. A study synthesized metal complexes of a pyrazole-based sulfonamide and investigated their inhibition on human erythrocyte carbonic anhydrase isozymes I and II. The complexes demonstrated more effective inhibitory activity on these isozymes than the corresponding free ligand and acetazolamide (AAZ), a standard inhibitor (Büyükkıdan et al., 2017).
Anticancer and Antimicrobial Activities
Several studies have synthesized novel sulfonamide derivatives to evaluate their potential anticancer and antimicrobial activities. One such study focused on the synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine, aiming to find new substances with specific biological activities. These derivatives are of interest due to their ability to inhibit human carbonic anhydrases, which are involved in various biochemical processes (Komshina et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-26(24,14-1-2-16-13(11-14)3-10-25-16)21-7-9-22-8-6-20-17(22)15-12-18-4-5-19-15/h1-2,4-6,8,11-12,21H,3,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJKMRZJTPCSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。